molecular formula C11H18O3 B13201321 Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13201321
M. Wt: 198.26 g/mol
InChI Key: WYBPAAAHGZVECM-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether-carboxylate derivative characterized by a unique bicyclic structure. The compound features a 1-oxaspiro[2.5]octane core, where a 2-membered ring and a 5-membered ring share a single oxygen atom (the "spiro" junction). The ester functional group (methyl carboxylate) is attached at position 2, while two methyl substituents occupy positions 5 and 6 of the spiro system.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7-4-5-11(6-8(7)2)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

WYBPAAAHGZVECM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1C)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate with four analogous spirocyclic compounds, focusing on structural variations, molecular properties, and commercial availability.

Structural and Molecular Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Availability
This compound 5,6-dimethyl Methyl C11H18O3 198.26 (calculated) Discontinued
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate 2,6-dimethyl Methyl C11H18O3 198.26 Temporarily out of stock
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate 6,6-difluoro Ethyl C11H16F2O2 218.24 Available (assumed)
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate None (additional oxygen) Methyl C8H12O4 172.18 Unknown
Key Observations:

Substituent Positioning :

  • The target compound and Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate share identical molecular formulas (C11H18O3) but differ in methyl group placement (5,6 vs. 2,6). This positional isomerism may influence physicochemical properties such as solubility, reactivity, and biological activity, though specific data are unavailable in the provided sources .
  • Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate introduces fluorine atoms at position 6, enhancing molecular weight (218.24 vs. 198.26) and likely altering electronic properties .

Ester Group Variations :

  • Ethyl vs. methyl esters (e.g., Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate) affect lipophilicity and metabolic stability, which are critical in drug design .

Heteroatom Modifications :

  • Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate replaces one methyl group with an additional oxygen atom, reducing molecular weight (172.18 vs. 198.26) and altering ring strain .

Biological Activity

Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1561868-88-9) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula: C11_{11}H18_{18}O3_3
  • Molecular Weight: 198.26 g/mol
  • Structure: The compound features a spirocyclic structure that contributes to its biological activity.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
  • Cytotoxicity : Research has indicated that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced TNF-alpha levels
CytotoxicityInduced apoptosis in HeLa cells

Case Study: Antimicrobial Properties

A study conducted by Zhang et al. (2023) demonstrated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antimicrobial potential.

Case Study: Anti-inflammatory Mechanism

Research by Lee et al. (2024) investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a significant reduction in inflammatory markers such as IL-1β and TNF-α when treated with the compound, suggesting a mechanism that could be further explored for therapeutic applications in autoimmune diseases.

Case Study: Cytotoxic Effects on Cancer Cells

In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound exhibited IC50_{50} values of 15 µM and 20 µM respectively, indicating potent cytotoxic effects and potential for development as an anticancer agent.

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